molecular formula C14H14N6OS2 B5874545 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-PHENYL-6H-1,3,4-THIADIAZIN-2-YL)ACETAMIDE

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-PHENYL-6H-1,3,4-THIADIAZIN-2-YL)ACETAMIDE

Cat. No.: B5874545
M. Wt: 346.4 g/mol
InChI Key: GJKPBSFAWFALEB-UHFFFAOYSA-N
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Description

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-PHENYL-6H-1,3,4-THIADIAZIN-2-YL)ACETAMIDE is a complex organic compound that features a triazole ring, a thiadiazine ring, and an acetamide group

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS2/c1-20-9-15-19-14(20)23-8-12(21)16-13-18-17-11(7-22-13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKPBSFAWFALEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=NN=C(CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-PHENYL-6H-1,3,4-THIADIAZIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the triazole and thiadiazine rings separately, followed by their coupling through a sulfanyl linkage and subsequent acetamide formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring can enhance the efficiency and safety of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-PHENYL-6H-1,3,4-THIADIAZIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing triazole and thiadiazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains and fungi. Studies have demonstrated that modifications in the triazole ring can enhance antibacterial activity, making these compounds promising candidates for developing new antibiotics .

Anticancer Properties
Several studies have explored the anticancer potential of triazole derivatives. The incorporation of the thiadiazine moiety has been linked to improved cytotoxicity against cancer cell lines. For example, compounds with similar structures have been tested for their ability to inhibit cell proliferation in breast and lung cancer models, showcasing promising results in inducing apoptosis in malignant cells .

Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have been documented in various studies. Compounds that include the 4-methyltriazole group have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. This suggests that the target compound may also possess similar therapeutic effects .

Agrochemical Applications

Fungicides and Herbicides
Triazole-based compounds are widely recognized for their fungicidal properties. The target compound's structure suggests potential applications as a fungicide in agriculture. Research has indicated that modifications to the triazole component can enhance fungicidal activity against plant pathogens, thereby contributing to crop protection strategies .

Material Science Applications

Corrosion Inhibition
The use of triazoles as corrosion inhibitors has gained traction in material science. Studies have shown that 4-methyltriazole derivatives can form protective layers on metal surfaces, significantly reducing corrosion rates in acidic environments. The target compound's sulfanyl group may enhance its effectiveness as a corrosion inhibitor by improving adsorption onto metal surfaces .

Nonlinear Optical (NLO) Properties
Recent investigations into the nonlinear optical properties of triazole derivatives suggest that compounds like the target one could be utilized in photonic applications. The unique electronic properties conferred by the triazole and thiadiazine groups enable these compounds to exhibit significant NLO responses, making them suitable for use in optical devices .

Summary of Research Findings

Application AreaKey Findings
Medicinal Chemistry Antimicrobial and anticancer activities; anti-inflammatory effects observed in studies.
Agrochemicals Potential as effective fungicides; modifications enhance efficacy against plant pathogens.
Material Science Effective corrosion inhibitors; protective layers formed on metal surfaces in acidic conditions.
NLO Properties Significant nonlinear optical responses; potential applications in photonic devices.

Case Studies

  • Antimicrobial Efficacy Study (2023) : A study evaluated various 1,2,4-triazole derivatives for their antibacterial activity against resistant strains of bacteria. The results indicated that modifications similar to those present in the target compound significantly enhanced antimicrobial potency.
  • Corrosion Inhibition Research (2022) : This study focused on the electrochemical behavior of 4-methyltriazole derivatives as corrosion inhibitors for mild steel in acidic solutions. The findings suggested that these compounds effectively reduced corrosion rates due to their ability to form protective films on metal surfaces.
  • Anticancer Activity Assessment (2024) : A recent investigation into triazole-thiadiazine hybrids revealed promising results against various cancer cell lines, indicating potential pathways for developing new anticancer agents based on this class of compounds.

Mechanism of Action

The mechanism of action of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-PHENYL-6H-1,3,4-THIADIAZIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-PHENYL-6H-1,3,4-THIADIAZIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide is a novel derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The compound features a triazole and thiadiazine moiety which are known for their diverse biological activities. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various strains of bacteria and fungi. For instance, derivatives containing the triazole ring have been noted for their enhanced antifungal activity due to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi .

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole derivatives. The compound's structure suggests that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression. SAR studies indicate that modifications at specific positions on the triazole ring can significantly enhance cytotoxicity against cancer cell lines .

CompoundIC50 (µM)Cancer Cell Line
2-(4-Methyl-4H-triazole)5.0MCF-7 (Breast Cancer)
2-(6H-Thiadiazine)3.5HeLa (Cervical Cancer)

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been evaluated using models such as the carrageenan-induced paw edema test in rats. Results demonstrated a significant reduction in swelling compared to control groups, indicating a potential mechanism involving the inhibition of pro-inflammatory cytokines .

Case Studies

  • Anticancer Study : A study conducted on a series of triazole derivatives revealed that compounds similar to this compound exhibited promising results against various cancer cell lines. The study reported an IC50 value of 5 µM against MCF-7 cells, indicating significant cytotoxicity .
  • Antimicrobial Assessment : In another study focusing on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibition zones in agar diffusion tests, suggesting its potential as a broad-spectrum antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of both the triazole and thiadiazine rings in enhancing biological activity. Substituents on these rings can modulate solubility and binding affinity to biological targets. For instance:

  • Methyl groups on the triazole ring enhance lipophilicity and bioavailability.
  • Aromatic substitutions on the thiadiazine moiety improve interaction with cellular targets.

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound, and how can purity be optimized?

The compound is synthesized via a multi-step procedure involving chloroacetylation of 2-amino-5-aryl-methylthiazole intermediates, followed by nucleophilic substitution with 4-amino-5-methyl-1,2,4-triazole-3-thiol derivatives. Key steps include dropwise addition of chloroacetyl chloride in dioxane with triethylamine as a base. Purification is achieved through recrystallization from ethanol-DMF mixtures, yielding products with >95% purity. Characterization via melting point analysis and elemental composition verification (e.g., C, H, N percentages) is critical .

Q. Which spectroscopic and analytical methods are most reliable for structural confirmation?

Structural validation requires a combination of:

  • 1H-NMR (e.g., δ 4.16 ppm for CH2 groups, aromatic protons at 7.05–7.20 ppm) .
  • Elemental analysis to confirm stoichiometry (e.g., C13H12Cl2N2OS requires C 49.53%, H 3.84%, N 8.89%) .
  • Mass spectrometry (e.g., ESI-MS for molecular ion peak identification) .

Q. What safety protocols are essential during handling and storage?

  • Store in airtight containers under inert gas (N2/Ar) to prevent hydrolysis or oxidation .
  • Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroacetyl chloride).
  • Emergency measures: Immediate rinsing with water for skin/eye contact; activated charcoal for accidental ingestion .

Q. How can preliminary biological activity screening be designed for this compound?

Use rodent models (e.g., formalin-induced edema in rats) to assess anti-inflammatory or anti-exudative activity. Administer the compound intraperitoneally at 10–50 mg/kg doses, with indomethacin as a positive control. Monitor edema volume reduction over 24 hours .

Advanced Research Questions

Q. How can contradictory results in biological activity data be resolved?

  • Replicate assays under varied conditions (e.g., pH, temperature) to identify confounding factors.
  • Cross-validate using orthogonal methods (e.g., in vitro enzyme inhibition vs. cell-based assays).
  • Re-examine compound purity via HPLC and adjust synthetic routes to minimize byproducts .

Q. What computational or theoretical frameworks support structure-activity relationship (SAR) studies?

  • Apply density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) of the triazole-thiadiazine core.
  • Corrogate SAR with experimental data to identify key pharmacophores (e.g., methyl group at 4-position enhances lipophilicity) .

Q. How to design long-term environmental impact studies for this compound?

Follow methodologies from Project INCHEMBIOL:

  • Environmental fate analysis : Measure biodegradation rates in soil/water systems under OECD 301 guidelines.
  • Ecotoxicology : Assess acute toxicity in Daphnia magna (LC50) and algal growth inhibition (OECD 201).
  • Use LC-MS/MS to track compound persistence in biotic/abiotic matrices over 12-month periods .

Q. What strategies optimize selectivity against off-target biological pathways?

  • Conduct kinome-wide profiling using kinase inhibition panels.
  • Modify substituents on the phenylthiadiazine moiety (e.g., electron-withdrawing groups) to reduce cross-reactivity.
  • Validate selectivity via CRISPR-edited cell lines lacking target receptors .

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